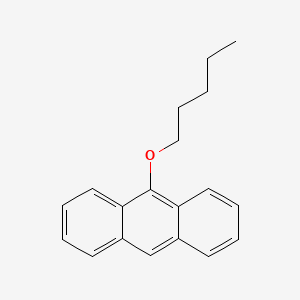![molecular formula C9H13NO3S2 B14316364 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-51-4](/img/structure/B14316364.png)
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a sulfonamide group and a 3-hydroxypropylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonamide and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Benzene-1-sulfonamide is reacted with 3-chloropropanol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Oxopropyl)sulfanyl]benzene-1-sulfonamide.
Reduction: Formation of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonic acid
- 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonyl chloride
- 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonate
Uniqueness
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
108966-51-4 |
|---|---|
Formule moléculaire |
C9H13NO3S2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
4-(3-hydroxypropylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S2/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5,11H,1,6-7H2,(H2,10,12,13) |
Clé InChI |
BHBPVVOUUXIZBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCCCO)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


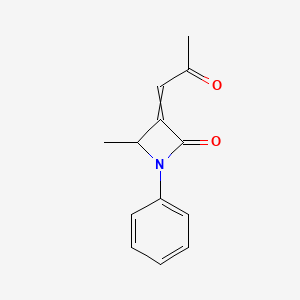
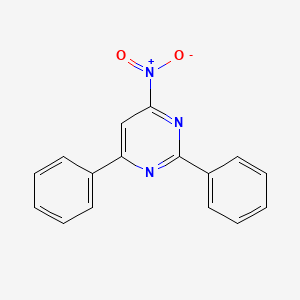
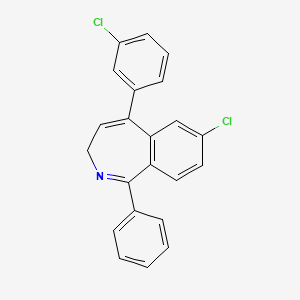
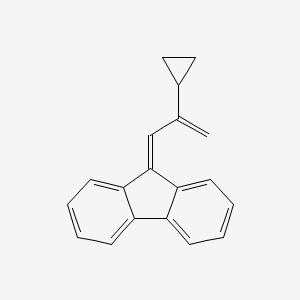

![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
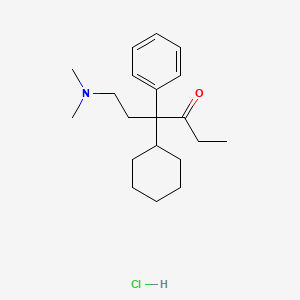
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
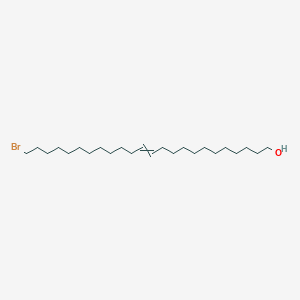

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
